Flizasertib

RIPK1 Necroptosis Inflammation

Flizasertib is a highly selective, orally bioavailable RIPK1 inhibitor distinguished by a sub-nanomolar Kiapp (0.71 nM) for human RIPK1—over 250-fold more potent than early-generation inhibitors like Necrostatin-1. Its extreme primate selectivity (Ki: human 0.00071 µM, cyno 0.0013 µM) makes it functionally inactive in rodents, ensuring high-confidence target engagement in human cell lines, primary human cells, and non-human primate models. With a defined human PK profile (t½=10–13 h, CL/F=5.05 L/h), it supports once-daily oral dosing for chronic studies. Choose Flizasertib for reproducible, translational RIPK1 research.

Molecular Formula C15H14FN3O
Molecular Weight 271.29 g/mol
CAS No. 2268739-68-8
Cat. No. B10856155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlizasertib
CAS2268739-68-8
Molecular FormulaC15H14FN3O
Molecular Weight271.29 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=NN3C(CC(C3=N2)F)C4=CC=CC=C4
InChIInChI=1S/C15H14FN3O/c16-11-8-12(9-4-2-1-3-5-9)19-15(11)17-14(18-19)13(20)10-6-7-10/h1-5,10-12H,6-8H2/t11-,12-/m0/s1
InChIKeyLMXPZWQVDDSYHH-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flizasertib (GDC-8264) for RIPK1-Driven Inflammation and Necroptosis Research: A Quantitative Procurement Evidence Guide


Flizasertib (CAS 2268739-68-8, also known as GDC-8264) is a synthetic small-molecule inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) [1]. It functions as a potent, orally bioavailable, and reversible ATP-competitive inhibitor with a reported apparent inhibition constant (Ki app) of 0.71 nM for human RIPK1 . The compound is under investigation for inflammatory and autoimmune conditions, with Phase 2 clinical evaluation for the prevention of cardiac surgery-associated acute kidney injury (CSA-AKI) and Phase 1/2 assessment for acute graft-versus-host disease (aGVHD) [2].

Why Generic RIPK1 Inhibitors Cannot Substitute for Flizasertib in Critical Research Applications


RIPK1 inhibitors are not interchangeable due to vast differences in potency, species selectivity, and pharmacokinetic properties that directly impact experimental validity. Flizasertib demonstrates sub-nanomolar Ki app (0.71 nM) for human RIPK1 , whereas early-generation inhibitors like Necrostatin-1 exhibit IC50 values in the 200–500 nM range [1], representing a >250-fold difference in potency. Furthermore, Flizasertib's extreme selectivity for primate versus rodent RIPK1 orthologs—with Ki app values of 0.00071 µM for human, 0.0013 µM for cynomolgus monkey, 4.5 µM for mouse, and >10 µM for rat —renders it functionally inactive in standard murine models, a critical consideration for translational study design. Substituting Flizasertib with another RIPK1 inhibitor without rigorous cross-validation of potency, species specificity, and oral bioavailability (CL/F = 5.05 L/h, t½ = 10–13 h) [2] would introduce uncontrolled variables that compromise data reproducibility and mechanistic interpretation.

Quantitative Differentiation of Flizasertib: Head-to-Head Potency, Species Selectivity, and Pharmacokinetic Benchmarks


Sub-Nanomolar RIPK1 Affinity: A >250-Fold Potency Advantage Over First-Generation Inhibitor Necrostatin-1

Flizasertib inhibits human RIPK1 with an apparent Ki (Ki app) of 0.71 nM . In contrast, the prototypical RIPK1 inhibitor Necrostatin-1 (Nec-1) exhibits an IC50 of approximately 494 nM [1]. This represents a >250-fold difference in biochemical potency, positioning Flizasertib as a high-affinity tool compound suitable for applications requiring robust target engagement at low concentrations.

RIPK1 Necroptosis Inflammation Kinase Inhibition Drug Discovery

Primate-Selective Inhibition: Functional Inactivity in Mouse and Rat Orthologs Defines Translational Model Utility

Flizasertib displays marked species selectivity, with Ki app values of 0.00071 µM for human RIPK1 and 0.0013 µM for cynomolgus monkey RIPK1, compared to 4.5 µM for mouse RIPK1 and >10 µM for rat RIPK1 . This >6,000-fold difference in potency between human and mouse orthologs renders Flizasertib essentially inactive in standard murine models, a critical consideration for researchers designing in vivo studies. In contrast, some RIPK1 inhibitors (e.g., GSK2982772) exhibit more balanced species potency [1].

Species Selectivity RIPK1 Translational Research Preclinical Models

Oral Bioavailability and Human Pharmacokinetic Profile: Defined CL/F and Half-Life for In Vivo Dosing

Flizasertib demonstrates favorable oral pharmacokinetics in humans, with a population-estimated apparent clearance (CL/F) of 5.05 L/h, a central volume of distribution (V1/F) of 56.7 L, and an absorption rate constant (Ka) of 1.7 1/h [1]. The mean terminal half-life ranges from 10 to 13 hours, with limited accumulation upon multiple dosing (accumulation ratio ~1.4) [2]. In contrast, the early-generation inhibitor Necrostatin-1 exhibits poor oral bioavailability and a short half-life, limiting its utility for chronic in vivo studies [3].

Pharmacokinetics Oral Bioavailability In Vivo Studies Clinical Translation

Cellular Necroptosis Inhibition: Potent Blockade of RIPK1-Dependent Cell Death in HT29 Cells

In a cellular context, Flizasertib potently inhibits necroptotic cell death in immortalized human HT29 colorectal adenocarcinoma cells with an IC50 of 7.8 nM . This cellular potency is consistent with its high biochemical affinity for RIPK1 and validates its ability to block RIPK1-dependent signaling in a pathophysiologically relevant human cell line. While direct comparator data for other RIPK1 inhibitors in the same assay are not available, this value establishes a benchmark for cellular activity that can be used to contextualize compound performance.

Necroptosis Cell Death HT29 Cellular Assay Inflammation

Cytokine Suppression in Human Whole Blood: Sub-Nanomolar IC50 for Inflammatory Biomarker Release

Flizasertib inhibits the production of pro-inflammatory cytokines CCL3, CCL4, and IL-1β in human whole blood stimulated with TBZ (TNF-α plus IAP antagonist plus caspase inhibitor) with an IC50 of <2 nM . Additionally, ex vivo stimulation of human whole blood with TNF-α/IAP antagonist/caspase inhibitor results in potent inhibition of CCL4 release, with an estimated IC50 of approximately 0.58 ng/mL . These values demonstrate that Flizasertib effectively suppresses RIPK1-dependent inflammatory cytokine production at low nanomolar concentrations in a physiologically relevant human matrix.

Cytokine Inflammation Whole Blood Assay Biomarker Pharmacodynamics

Optimal Research and Preclinical Applications for Flizasertib Based on Quantitative Differentiation Evidence


Human and Non-Human Primate RIPK1 Target Engagement Studies

Flizasertib's sub-nanomolar Ki app for human (0.00071 µM) and cynomolgus monkey (0.0013 µM) RIPK1 makes it an ideal tool for probing RIPK1 function in human cell lines, primary human cells, and non-human primate models. Its extreme selectivity for primate over rodent orthologs (>6,000-fold) precludes its use in mouse or rat studies but ensures high-confidence target engagement in primate systems. Researchers studying necroptosis, inflammation, or RIPK1-dependent signaling in human or cynomolgus monkey models should select Flizasertib to achieve complete target inhibition at low nanomolar concentrations.

Oral In Vivo Pharmacology Studies Requiring Once-Daily Dosing

With a human terminal half-life of 10–13 hours and an accumulation ratio of ~1.4 upon multiple dosing , Flizasertib supports once-daily oral administration regimens in preclinical and clinical studies. Its defined human pharmacokinetic parameters (CL/F = 5.05 L/h, V1/F = 56.7 L) [1] enable rational dose extrapolation and exposure-response modeling. Investigators conducting chronic in vivo efficacy or toxicology studies in appropriate species (non-human primates) can leverage Flizasertib's oral bioavailability and predictable PK to maintain sustained target coverage without frequent dosing.

Mechanistic Studies of RIPK1-Dependent Necroptosis and Cytokine Production

Flizasertib potently inhibits necroptotic cell death in HT29 cells (IC50 = 7.8 nM) and suppresses CCL3, CCL4, and IL-1β production in human whole blood (IC50 <2 nM) [1]. These cellular and ex vivo activities validate its utility for dissecting RIPK1-dependent signaling pathways in inflammation and cell death. Researchers investigating the role of RIPK1 in disease-relevant contexts—such as inflammatory bowel disease, ischemia-reperfusion injury, or cytokine storm—can employ Flizasertib as a high-potency, selective chemical probe to block RIPK1 kinase activity without affecting its scaffolding functions.

Clinical Biomarker and Pharmacodynamic Studies in CSA-AKI and aGVHD

Flizasertib is currently under Phase 2 clinical evaluation for the prevention of cardiac surgery-associated acute kidney injury (CSA-AKI) and has completed Phase 1 studies for acute graft-versus-host disease (aGVHD) . The compound's ability to inhibit CCL4 release in human whole blood (IC50 ≈ 0.58 ng/mL) [1] provides a translational pharmacodynamic biomarker that can be monitored in clinical trials. Researchers and clinical investigators focused on RIPK1-driven pathologies in these indications may consider Flizasertib for proof-of-concept studies or as a reference compound for benchmarking novel RIPK1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flizasertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.